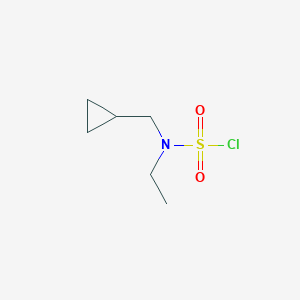
2-Cyano-4,5-dimethylthiazole
Overview
Description
2-Cyano-4,5-dimethylthiazole is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-4,5-dimethylthiazole can be synthesized through several methods, including the cyclization of thioamides with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4,5-dimethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, such as halogenated thiazoles.
Scientific Research Applications
2-Cyano-4,5-dimethylthiazole is widely used in scientific research due to its diverse biological activities. It has applications in chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.
Medicine: this compound is studied for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
2-Cyano-4,5-dimethylthiazole is similar to other thiazole derivatives, such as 2-amino-4,5-dimethylthiazole and 4,5-dimethylthiazole. its unique cyano group contributes to its distinct chemical and biological properties. The presence of the cyano group enhances the compound's reactivity and allows for the formation of various derivatives.
Comparison with Similar Compounds
2-Amino-4,5-dimethylthiazole
4,5-Dimethylthiazole
2,4-Dimethyl-5-acetylthiazole
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCVWNPIDGVSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)





![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)




